molecular formula C28H34Na2O8S2 B12514660 {3-[(4-{[7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene]methyl}phenyl)methylidene]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonic acid disodium

{3-[(4-{[7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene]methyl}phenyl)methylidene]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonic acid disodium

Cat. No.: B12514660
M. Wt: 608.7 g/mol
InChI Key: PMTPPJRGVOWEAV-UHFFFAOYSA-N
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Description

The compound “{3-[(4-{[7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene]methyl}phenyl)methylidene]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonic acid disodium” is a complex organic molecule with significant applications in various fields. This compound is known for its unique structural features, which include a bicyclo[2.2.1]heptane core and multiple functional groups, making it a versatile candidate for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the bicyclo[2.2.1]heptane core: This is achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of functional groups: Various functional groups, such as the sulfonic acid and oxo groups, are introduced through specific reactions like sulfonation and oxidation.

    Final assembly: The final compound is assembled through a series of condensation reactions, where the different fragments are linked together under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: The oxo groups can be further oxidized to form higher oxidation state compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonic acid groups can interact with proteins and enzymes, potentially inhibiting their activity. The bicyclo[2.2.1]heptane core provides structural stability, allowing the compound to fit into specific binding sites on target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ecamsule: A similar compound used as a UV filter in sunscreens.

    Mexoryl SX: Another UV filter with a similar bicyclo[2.2.1]heptane core.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of both sulfonic acid and oxo groups, along with the bicyclo[2.2.1]heptane core, provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C28H34Na2O8S2

Molecular Weight

608.7 g/mol

InChI

InChI=1S/C28H34O8S2.2Na/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;;/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);;

InChI Key

PMTPPJRGVOWEAV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.[Na].[Na]

Origin of Product

United States

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